molecular formula C6H9NO4 B13958810 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid CAS No. 210890-47-4

3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid

Cat. No.: B13958810
CAS No.: 210890-47-4
M. Wt: 159.14 g/mol
InChI Key: IHODTISPORFQON-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid typically involves the reaction of oxiranes with carboxylic acids. One common method is the amine-catalyzed ring-opening reaction of oxiranes by carboxylic acids. This reaction is initiated by a tertiary amine and proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by the activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxiranes .

Industrial Production Methods

the general principles of oxirane synthesis, such as the catalytic oxidation of ethylene by air, can be applied to the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tertiary amines, carboxylic acids, and oxidizing agents such as hydrogen peroxide. Reaction conditions vary depending on the desired product but often involve moderate temperatures and the presence of catalysts .

Major Products

The major products formed from the reactions of this compound include β-hydroxypropyl esters, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid involves the ring-opening of the oxirane by nucleophiles. This process is often catalyzed by tertiary amines and proceeds through a series of steps, including the formation of a hydrogen-bonded complex, quaternization of the amine, and participation of the carboxylate anion in the ring-opening . The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups and the resulting chemical reactivity.

Properties

CAS No.

210890-47-4

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

3-(dimethylcarbamoyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-7(2)5(8)3-4(11-3)6(9)10/h3-4H,1-2H3,(H,9,10)

InChI Key

IHODTISPORFQON-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1C(O1)C(=O)O

Origin of Product

United States

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